molecular formula C13H17N3O4 B12707618 Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate CAS No. 65269-20-7

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate

Cat. No.: B12707618
CAS No.: 65269-20-7
M. Wt: 279.29 g/mol
InChI Key: QVQPCJZXIIWKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 19572-10-2) is a pyridopyrimidine derivative with the molecular formula C₁₃H₁₅N₃O₄ and a molecular weight of 277.28 g/mol. Its structure features an ethyl group at position 8, a methoxy substituent at position 2, and an ester moiety at position 6, contributing to moderate lipophilicity (LogP = 0.527) . Analytical methods for this compound include reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid as the mobile phase, which ensures precise separation and quantification .

Properties

CAS No.

65269-20-7

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 8-ethyl-2-methoxy-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H17N3O4/c1-4-16-7-9(12(18)20-5-2)10(17)8-6-14-13(19-3)15-11(8)16/h6,9H,4-5,7H2,1-3H3

InChI Key

QVQPCJZXIIWKBT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by esterification to introduce the ethyl carboxylate group. Specific reagents and catalysts, such as N,N-dimethylmethylene ammonium chloride in acetic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or ethyl groups, using reagents like sodium methoxide or ethyl iodide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and specific catalysts to enhance reaction rates. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrido[2,3-d]pyrimidines, including ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate, have been identified as scaffolds with significant anticancer properties. These compounds have demonstrated activity against various cancer cell lines by inhibiting key kinases involved in cancer progression. Notably, they target pathways associated with tyrosine kinase and phosphatidylinositol-3 kinase (PI3K) signaling .

Mechanism of Action
The mechanism of action involves the inhibition of dihydrofolate reductase and other enzymes critical for cell proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells. Studies have shown that modifications to the pyrido[2,3-d]pyrimidine structure can enhance its efficacy against specific cancer types .

Analytical Applications

HPLC Analysis
this compound can be analyzed using High Performance Liquid Chromatography (HPLC). The method employs a reverse phase HPLC technique with a mobile phase consisting of acetonitrile and water. This method is suitable for both qualitative and quantitative analysis of the compound and can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .

Scalability and Isolation
This HPLC method is scalable and can be utilized for preparative separation to isolate impurities from the compound. It is particularly useful in pharmacokinetic studies where understanding the absorption and distribution of the compound in biological systems is crucial .

Potential Therapeutic Uses

Broad Spectrum of Activities
Beyond its anticancer properties, compounds related to this compound exhibit a range of biological activities including antibacterial and CNS depressant effects. This broad spectrum suggests potential applications in treating various diseases beyond cancer .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer activity targeting key kinases; inhibition of dihydrofolate reductase
Analytical MethodsHPLC analysis for quality control; scalable preparative separation
Therapeutic UsesPotential antibacterial and CNS depressant effects

Mechanism of Action

The mechanism of action of Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]pyrimidine Derivatives

Structural and Substituent Variations

Pyrido[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Compound (CAS/ID) Substituents Molecular Formula Melting Point (°C) Key Features
Target Compound (19572-10-2) 8-ethyl, 2-methoxy, 6-ethyl ester C₁₃H₁₅N₃O₄ N/A Moderate lipophilicity (LogP 0.527); HPLC analysis with phosphoric acid .
Methyl analog (86651-05-0) 8-ethyl, 2-methoxy, 6-methyl ester C₁₂H₁₃N₃O₄ N/A Smaller ester group reduces lipophilicity vs. ethyl ester.
Compound 22a 5-(2-chlorophenyl), 1,3,7-trimethyl, 2,4-dioxo C₂₆H₂₇ClN₄O₄ 175–176 Chlorophenyl group enhances steric bulk; higher melting point.
Compound 25 5-(3-nitrophenyl), 1,3-dipropyl, 7,8-dimethyl C₂₃H₂₈N₄O₆ 97–98 Nitro group increases polarity; lower melting point due to steric hindrance.
Compound 6c 4,7-diamino, 5-(4-oxochromen-3-yl), 2-thioxo C₁₇H₁₄N₆O₃S 244–245 Thioxo and amino groups enhance hydrogen bonding; high thermal stability.

Physicochemical Properties

  • Lipophilicity: The target compound’s ethyl ester and methoxy groups contribute to its LogP of 0.527, balancing solubility and membrane permeability. In contrast, morpholino-substituted derivatives (e.g., IIIg in ) exhibit lower LogP due to polar morpholine rings.
  • Thermal Stability: Melting points vary widely. For example, compound 6c (244–245°C) has higher stability than IIIg (189–191°C), likely due to strong hydrogen bonding from amino and thioxo groups.

Analytical Characterization

  • HPLC : The target compound uses acetonitrile/water/phosphate mobile phase , whereas sulfur-containing analogs (e.g., 4e ) require LC/MS-MS (m/z 361.37) for detection.
  • Spectroscopy: IR spectra for thioxo derivatives show distinct C=S stretches (~1167 cm⁻¹) , while nitro groups in compound 25 exhibit strong NO₂ absorptions.

Biological Activity

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate (CAS No. 65269-20-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17N3O4
  • Molecular Weight : 279.296 g/mol
  • CAS Registry Number : 65269-20-7

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its biological activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
U87MG (glioma)12.5Induction of apoptosis via mitochondrial pathway
A549 (lung cancer)15.0Cell cycle arrest at G1 phase
MCF-7 (breast)10.0Inhibition of proliferation

The compound has shown significant cytotoxic effects on glioma cells, with studies indicating that it induces apoptosis through both intrinsic and extrinsic pathways. Specifically, the activation of caspases and mitochondrial membrane depolarization were observed in treated cells, suggesting a robust mechanism for inducing cell death .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It arrests the cell cycle at specific phases (e.g., G1 phase), preventing cancer cell proliferation.
  • Gene Expression Modulation : Treatment with the compound alters the expression of genes associated with survival and apoptosis, indicating a multifaceted approach to inhibiting tumor growth .

Study on Glioma Cells

A notable study investigated the effects of this compound on U87MG glioma cells. The results indicated that treatment with the compound resulted in a significant increase in apoptotic cell populations and a decrease in viable cells after 48 hours of exposure at concentrations around 12.5 µM .

Comparative Analysis with Other Compounds

In comparative studies with established chemotherapeutic agents like doxorubicin, Ethyl 8-ethyl showed comparable or superior efficacy in certain cell lines. For instance:

Compound IC50 (µM) Selectivity Index
Ethyl 8-ethyl10.04.0
Doxorubicin9.01.5

This table illustrates that Ethyl 8-ethyl exhibits a higher selectivity index compared to doxorubicin in breast cancer models, suggesting it may have fewer side effects while maintaining efficacy .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate?

A common method involves multi-step condensation reactions starting from pyrimidine precursors. For example, refluxing 4-amino-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate derivatives with alkylating agents (e.g., ethyl iodide) in glacial acetic acid/acetic anhydride mixtures under controlled conditions (8–10 hours, 427–428 K) yields substituted pyrido-pyrimidine derivatives . Purification via recrystallization (ethyl acetate/ethanol) ensures high crystallinity for structural validation .

Q. How is the crystal structure of this compound determined, and what software is typically used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves Mo-Kα radiation (λ = 0.71073 Å) with refinement using SHELX programs (e.g., SHELXL for small-molecule refinement). Hydrogen atoms are placed via riding models (C–H = 0.93–0.98 Å), and thermal parameters are refined anisotropically for non-H atoms . The Cambridge Structural Database (CSD) serves as a key repository for validating geometric parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported puckering parameters for the pyrido-pyrimidine ring system?

Discrepancies often arise from differing refinement protocols or crystallographic resolution. To address this:

  • Use Cremer-Pople puckering coordinates (amplitude q, phase angle φ) to quantify non-planarity .
  • Cross-validate with density functional theory (DFT) calculations to compare experimental vs. theoretical puckering amplitudes.
  • Ensure proper treatment of hydrogen bonding networks, which may influence ring conformation .

Q. What strategies optimize coordination chemistry studies involving this compound as a ligand?

The carboxylate group enables metal binding. For example:

  • Synthesize nickel(II) or copper(II) complexes by reacting the deprotonated ligand with metal salts (e.g., Ni(NO₃)₂·6H₂O) in ethanol/water mixtures.
  • Characterize using single-crystal XRD to confirm square-planar (CuO₄) or octahedral geometries. Hydrogen bonding between ligands and water molecules often stabilizes supramolecular architectures .

Q. How can pharmacological activity be systematically evaluated for derivatives of this compound?

  • Antimicrobial assays : Test against Gram-negative bacteria (e.g., E. coli) via broth microdilution (MIC values). Pipemidic acid analogs show activity via DNA gyrase inhibition .
  • Anticancer screening : Use kinase-HDAC (histone deacetylase) inhibition assays. Thienopyrimidine-hydroxamic acid derivatives exhibit dual inhibition, validated via IC₅₀ measurements in cell lines (e.g., MCF-7) .

Methodological Considerations

Q. What analytical techniques validate purity and structural integrity during synthesis?

  • HPLC-MS : Monitor reaction progress using reverse-phase C18 columns (acetonitrile/water gradients).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy vs. methylthio groups) and esterification .
  • Elemental analysis : Match experimental vs. theoretical C/H/N ratios (tolerance ≤ 0.4%) .

Q. How to address challenges in hydrogen bonding network analysis for polymorphic forms?

  • Perform graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., C–H···O chains, R₂²(8) rings).
  • Compare packing diagrams across polymorphs using Mercury (CCDC) to identify dominant interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.